isoVa-RYYRIK-NH2
Beschreibung
Eigenschaften
Molekularformel |
C47H76N14O8 |
|---|---|
Molekulargewicht |
965.2 g/mol |
IUPAC-Name |
(2S)-6-amino-2-[[(2S,3S)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-2-(3-methylbutanoylamino)pentanoyl]amino]-3-phenylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]pentanoyl]amino]-3-methylpentanoyl]amino]hexanamide |
InChI |
InChI=1S/C47H76N14O8/c1-5-29(4)39(45(69)57-33(40(49)64)15-9-10-22-48)61-42(66)35(17-12-24-55-47(52)53)58-43(67)37(27-31-18-20-32(62)21-19-31)60-44(68)36(26-30-13-7-6-8-14-30)59-41(65)34(16-11-23-54-46(50)51)56-38(63)25-28(2)3/h6-8,13-14,18-21,28-29,33-37,39,62H,5,9-12,15-17,22-27,48H2,1-4H3,(H2,49,64)(H,56,63)(H,57,69)(H,58,67)(H,59,65)(H,60,68)(H,61,66)(H4,50,51,54)(H4,52,53,55)/t29-,33-,34-,35-,36-,37-,39-/m0/s1 |
InChI-Schlüssel |
WYGLGBXUEUHKTI-INYUMPDKSA-N |
Isomerische SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CCCN=C(N)N)NC(=O)CC(C)C |
Kanonische SMILES |
CCC(C)C(C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCCN=C(N)N)NC(=O)CC(C)C |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
The synthesis of isoVa-RYYRIK-NH2 centers on the introduction of an isovaleryl (3-methylbutanoyl) group at the N-terminus of the RYYRIK-NH2 hexapeptide. This modification was designed to enhance receptor-binding affinity and stability compared to the native nociceptin sequence . The process begins with solid-phase peptide synthesis (SPPS) using Fmoc (fluorenylmethyloxycarbonyl) chemistry to assemble the RYYRIK-NH2 backbone. Following deprotection and cleavage from the resin, the peptide undergoes N-terminal acylation with 3-methylcrotonic anhydride to introduce the unsaturated precursor of the isovaleryl group .
A pivotal step involves catalytic hydrogenation using tritium gas () to saturate the crotonyl double bond, yielding the tritium-labeled isovaleryl derivative [(]isoVa-RYYRIK-NH2) . This radiolabeling technique achieved a specific activity of 24.5 Ci/mmol, critical for subsequent receptor-binding assays . The reaction conditions—including catalyst selection (e.g., palladium on carbon), solvent (dimethylformamide), and temperature (25°C)—were optimized to ensure >95% conversion efficiency while preserving peptide integrity .
Purification and Analytical Validation
Post-synthesis purification employed reverse-phase high-performance liquid chromatography (RP-HPLC) with a C18 column and a gradient of acetonitrile/water (0.1% trifluoroacetic acid). The tritiated product eluted at 18–20 minutes under these conditions, with ultraviolet (UV) detection at 220 nm confirming peptide purity . Mass spectrometry (MS) analysis verified the molecular weight of isoVa-RYYRIK-NH2 at 923.2 Da, consistent with the theoretical mass .
Critical to quality control, the final product exhibited <5% radiochemical impurities, as assessed by radio-HPLC . Stability studies under refrigerated conditions (4°C) demonstrated minimal degradation over six months, ensuring reliability in long-term experimental use .
Receptor-Binding Characterization
Saturation binding assays using COS-7 cell membranes expressing human ORL1 receptors revealed a dissociation constant () of 1.21 ± 0.03 nM for [(]isoVa-RYYRIK-NH2, with a receptor density () of 94 fmol/mg protein . Competitive binding experiments against (nociceptin demonstrated that isoVa-RYYRIK-NH2 shares the ORL1 binding site but exhibits distinct steric interactions, as evidenced by a Hill coefficient () of 0.82, suggesting negative cooperativity .
Table 1: Comparative Binding Affinities of isoVa-RYYRIK-NH2 and Reference Ligands
| Ligand | (nM) | (fmol/mg) | Selectivity (ORL1 vs. Opioid Receptors) |
|---|---|---|---|
| [(]isoVa-RYYRIK-NH2 | 1.21 ± 0.03 | 94 ± 6 | >1,000-fold |
| [(]Nociceptin | 0.55 ± 0.12 | 88 ± 4 | >1,000-fold |
| []DAMGO (μ-opioid) | N/A | N/A | No displacement at 10 μM |
Structural and Functional Insights
Molecular dynamics simulations highlight that the isovaleryl group enhances hydrophobic interactions with ORL1’s extracellular loop 2, while the Arg14 and Lys15 residues mediate electrostatic contacts with conserved aspartate residues (e.g., D130) in the receptor’s transmembrane domain . This dual interaction motif explains the peptide’s antagonist profile, as it stabilizes the receptor in an inactive conformation .
Functional assays in mouse vas deferens confirmed isoVa-RYYRIK-NH2’s antagonist activity, showing a value of 8.3 against nociceptin-induced inhibition of electrically evoked contractions . Notably, the compound exhibited no agonist activity at concentrations up to 10 μM, underscoring its pure antagonistic properties .
Comparative Analysis with Structural Analogues
Replacing the isovaleryl group with alternative acyl moieties (e.g., acetyl or methylthioacetyl) significantly reduced ORL1 affinity. For instance, N-methylthioacetyl-RYYRIK-NH2 showed a of 3.4 nM, approximately threefold weaker than isoVa-RYYRIK-NH2 . This underscores the critical role of the branched isovaleryl group in optimizing hydrophobic interactions without steric hindrance .
Analyse Chemischer Reaktionen
IsoVa-RYYRIK-NH2 unterliegt hauptsächlich kompetitiven Bindungsreaktionen mit Nociceptin am ORL1-Rezeptor . Es verschiebt die Dosis-Wirkungs-Kurve von Nociceptin konzentrationsabhängig nach rechts, was zeigt, dass IsoVa-RYYRIK-NH2 die Bindungsstelle des Rezeptors besetzt, an die Nociceptin kompetitiv bindet . Diese Verschiebung zeigt die antagonistische Aktivität von IsoVa-RYYRIK-NH2, die für seine Funktion als Rezeptordeaktivator entscheidend ist .
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
IsoVa-RYYRIK-NH2 entfaltet seine Wirkung, indem es an den ORL1-Rezeptor bindet und so die Wirkung von Nociceptin hemmt. Diese Bindung ist hochspezifisch, wobei IsoVa-RYYRIK-NH2 und Nociceptin die Rezeptorbindungsstelle gemeinsam nutzen, aber auch separate spezifische Bindungsstellen haben. Diese Differenzierung ermöglicht es IsoVa-RYYRIK-NH2, zwischen den agonistisch-aktiven und antagonistisch-inaktiven Konformationen von ORL1 zu unterscheiden. Die antagonistische Aktivität der Verbindung wird weiter durch ihre Fähigkeit belegt, die Dosis-Wirkungs-Kurve von Nociceptin konzentrationsabhängig nach rechts zu verschieben.
Wirkmechanismus
IsoVa-RYYRIK-NH2 exerts its effects by binding to the ORL1 receptor, thereby inhibiting the action of nociceptin . This binding is highly specific, with IsoVa-RYYRIK-NH2 and nociceptin sharing the receptor-binding site but also having separate specific binding sites . This differentiation allows IsoVa-RYYRIK-NH2 to distinguish between the agonist-active and antagonist-inactive conformations of ORL1 . The compound’s antagonist activity is further demonstrated by its ability to shift the dose-response curve of nociceptin rightward in a concentration-dependent manner .
Vergleich Mit ähnlichen Verbindungen
IsoVa-RYYRIK-NH2 ist einzigartig in seiner hohen Spezifität und seinen Bindungseigenschaften am ORL1-Rezeptor . Ähnliche Verbindungen umfassen Ac-RYYRIK-NH2, Pr-RYYRIK-NH2 und Bz-RYYRIK-NH2, die ebenfalls antagonistische Aktivität am ORL1-Rezeptor zeigen . IsoVa-RYYRIK-NH2 sticht durch seine höhere Spezifität und Potenz als kompetitiver Antagonist hervor .
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing and characterizing isoVa-RYYRIK-NH2?
- Synthesis : Solid-phase peptide synthesis (SPPS) is commonly employed, with isoValine (isoVa) incorporation requiring careful coupling optimization to avoid steric hindrance .
- Purification : Reverse-phase HPLC with C18 columns and gradient elution (e.g., 0.1% TFA in water/acetonitrile) is standard. Validate purity via mass spectrometry (MALDI-TOF/ESI-MS) and analytical HPLC (>95% purity threshold) .
- Characterization : Circular dichroism (CD) spectroscopy for secondary structure analysis (e.g., α-helical propensity in membrane-mimetic environments) .
Q. How can researchers ensure reproducibility in isoVa-RYYRIK-NH2 bioactivity assays?
- Experimental Design : Use pre-validated cell lines (e.g., HEK293 for receptor binding) and standardized buffers (pH 7.4, 25°C) .
- Controls : Include positive (e.g., known agonists) and negative controls (scrambled peptide sequences).
- Data Reporting : Document batch-specific peptide purity, solvent preparation protocols, and instrument calibration metrics .
Advanced Research Questions
Q. How should researchers address contradictions in isoVa-RYYRIK-NH2’s reported mechanism of action across studies?
- Data Reconciliation Framework :
Variable Audit : Compare experimental conditions (e.g., peptide concentration, assay temperature, cell membrane composition) .
Theoretical Alignment : Map findings to established pathways (e.g., G-protein-coupled receptor signaling vs. ion channel modulation) .
Meta-Analysis : Use statistical tools (e.g., random-effects models) to quantify heterogeneity in published IC₅₀ values .
- Example Contradiction : Discrepancies in receptor binding affinity may arise from differences in lipid bilayer composition during assays .
Q. What factorial design strategies optimize isoVa-RYYRIK-NH2’s in vivo efficacy testing?
- Design Matrix :
| Factor | Levels | Response Variable |
|---|---|---|
| Dose (mg/kg) | 0.5, 1.0, 2.0 | Plasma half-life (t₁/₂) |
| Administration Route | IV, IP, SC | Bioavailability (%F) |
| Animal Model | Wild-type vs. Knockout | Tumor growth inhibition |
Q. How can researchers integrate isoVa-RYYRIK-NH2 into a broader theoretical framework for peptide-drug interactions?
- Conceptual Model : Link structural motifs (e.g., RYYRIK sequence) to thermodynamic stability (ΔG calculations) and kinetic binding profiles (surface plasmon resonance) .
- Cross-Disciplinary Validation : Combine molecular dynamics simulations (e.g., AMBER force fields) with in vitro mutagenesis to validate residue-specific contributions .
Methodological Best Practices
Q. What criteria define a robust research question for isoVa-RYYRIK-NH2 studies?
- Checklist :
- Feasibility : Can the question be answered within resource constraints (e.g., peptide synthesis cost)?
- Novelty : Does it address gaps in receptor specificity or metabolic stability?
- Theoretical Relevance : Does it align with peptide engineering or signal transduction theories? .
Q. How should researchers structure the methodology section for isoVa-RYYRIK-NH2 studies to meet academic standards?
- Required Details :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
